molecular formula C16H18N2O B11807196 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol

1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol

Cat. No.: B11807196
M. Wt: 254.33 g/mol
InChI Key: MOKWSINZAVZBQU-UHFFFAOYSA-N
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Description

1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol is a complex organic compound that features a unique structure combining an indoline moiety with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol typically involves the reaction of indoline with a pyridine derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide in an ethanol or methanol solvent. The reaction is carried out at room temperature, resulting in the formation of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s indoline and pyridine moieties allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol is unique due to its specific substitution pattern and the combination of indoline and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Further research and development can unlock new applications and enhance our understanding of this intriguing compound.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

1-[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]ethanol

InChI

InChI=1S/C16H18N2O/c1-11-14(12(2)19)7-8-16(17-11)18-10-9-13-5-3-4-6-15(13)18/h3-8,12,19H,9-10H2,1-2H3

InChI Key

MOKWSINZAVZBQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)C(C)O

Origin of Product

United States

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